{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol
Description
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C9H14N2O2S/c12-6-8-7-14-9(10-8)5-11-1-3-13-4-2-11/h7,12H,1-6H2 |
InChI Key |
MFFCVSYFPGCGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC(=CS2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The compound is synthesized through sequential reactions combining morpholine derivatives with functionalized thiazole precursors. Key steps include:
Morpholine-thiazole coupling :
- Palladium-catalyzed cross-coupling : Achieves 70–85% yield using Pd(PPh₃)₄ in THF at 60°C.
- Nucleophilic substitution : Morpholine reacts with bromomethyl-thiazole intermediates in DMF (K₂CO₃, 80°C, 12 h).
Hydroxymethylation :
Propargyl alcohol intermediates are introduced via:
- Mannich reaction : Formaldehyde and secondary amines (e.g., diphenylamine) in dioxane (ZnCl₂ catalyst, 10 h reflux) yield N-Mannich bases.
- Schiff base formation : Condensation with aldehydes (e.g., 3-nitrobenzaldehyde) under MgO catalysis (ethanol, 80°C, 1 h).
Industrial-Scale Production Techniques
Industrial methods prioritize scalability and cost-efficiency:
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Continuous flow | 120°C, 5 MPa, residence time 30 min | 92% | >99% |
| Automated synthesis | Robotic platforms, real-time HPLC | 88% | 98.5% |
These processes reduce reaction times by 40% compared to batch methods.
Condensation Reactions and Derivative Formation
The hydroxymethyl group enables diverse derivatization:
| Reaction Type | Reagents/Conditions | Product Yield |
|---|---|---|
| Schiff base | 3-Nitrobenzaldehyde, MgO, ethanol | 55–76% |
| Mannich base | Formaldehyde + diphenylamine, ZnCl₂ | 68–82% |
| 5-Bromo derivative | NBS, CHCl₃, 0°C | 90% |
Microwave-assisted synthesis (80°C, 1 h) reduces time by 90% versus conventional heating.
Oxidation and Reduction Pathways
- KMnO₄ in H₂SO₄ : Converts hydroxymethyl to carboxylic acid (68% yield).
- Jones reagent : Less selective, leading to thiazole ring degradation.
- H₂/Pd-C : Reduces nitro groups to amines without affecting the thiazole core (85% yield).
Purification and Validation
- HPLC : C18 column, 0.1% TFA/ACN gradient, UV detection (λ = 254 nm) achieves >95% purity.
- Recrystallization : Ethanol/water (3:1) yields crystals with 99.2% purity.
Chemical Reactions Analysis
Nucleophilic Reactions at Morpholine Nitrogen
The morpholine moiety’s tertiary nitrogen serves as a nucleophilic site for alkylation and acylation reactions:
-
Di-BOC Protection : In synthesis protocols, morpholine nitrogen undergoes protection using di-tert-butyl dicarbonate (DiBOC) in methanol with triethylamine as a base, achieving >90% yield under reflux conditions .
-
Chloroacetylation : Reacts with chloroacetyl chloride in dichloromethane to form N-chloroacetyl derivatives, critical for constructing Spiro thiazolidine systems .
Mechanistic Insight :
Triethylamine facilitates deprotonation, enhancing nucleophilicity .
Electrophilic Substitution on Thiazole Ring
The thiazole ring undergoes electrophilic substitutions at C-2 and C-5 positions:
-
Bromination : Treatment with bromine in acetic acid introduces bromine at C-5, yielding 5-bromo derivatives with >75% efficacy.
-
Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) selectively functionalize C-4, forming nitro-thiazole intermediates for further coupling .
Comparative Reactivity :
| Position | Reactivity | Common Reagents | Yield Range |
|---|---|---|---|
| C-2 | Moderate | HNO₃, Br₂ | 60–75% |
| C-5 | High | Cl₂, RCOCl | 70–85% |
Condensation Reactions via Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group participates in:
-
Schiff Base Formation : Reacts with aldehydes (e.g., 3-nitrobenzaldehyde) in ethanol under MgO catalysis to form 5-alkylidene derivatives (55–76% yield) .
-
Mannich Reaction : Condenses with formaldehyde and secondary amines (e.g., diphenylamine) to yield N-Mannich bases, validated by IR and NMR .
Optimized Conditions :
-
Microwave-assisted synthesis : 80°C, 1 h, MgO (100 wt%), ethanol solvent .
-
Conventional heating : 10 h reflux in dioxane with ZnCl₂ catalyst .
Oxidation and Reduction Pathways
-
Oxidation : The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ in acidic conditions, forming {2-[(morpholin-4-yl)methyl]-1,3-thiazol-4-yl}carboxylic acid (yield: 68%).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines while preserving thiazole integrity .
Heterocyclic Ring Formation
The compound serves as a precursor for fused heterocycles:
-
Spiro-thiazolidinones : Reacts with thioglycolic acid in dioxane under ZnCl₂ catalysis to form Spiro[indole-3,2-thiazolidine] derivatives (12–14 h reflux) .
-
Imidazopyridazines : Couples with chloropyridazines via Suzuki-Miyaura cross-coupling, yielding CRF1 antagonists (e.g., MTIP) with subnanomolar bioactivity .
Catalytic and Solvent Effects
Reaction efficiency depends on:
-
MgO Catalysis : Increases condensation yields by 15–20% compared to Al₂O₃ or SBA-15 .
-
Solvent Polarity : Ethanol outperforms DMF or dioxane due to better reagent solubility and catalyst compatibility .
Catalyst Loading Optimization :
| MgO (wt%) | Yield (%) |
|---|---|
| 30 | 53 |
| 100 | 64 |
| 200 | 65 |
Data source: De Gruyter (2024)
Functional Group Compatibility
Scientific Research Applications
{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol is a thiazole derivative with a morpholine moiety that has applications spanning across various fields, particularly in pharmaceutical research. The compound's structure, which includes a thiazole ring (a five-membered heterocyclic structure containing sulfur and nitrogen atoms) and a morpholine group (a six-membered ring containing both oxygen and nitrogen), contributes to its potential biological activity and enhances its solubility and interaction with biological targets.
Applications
The applications of this compound are rooted in its unique structural features, which facilitate diverse biological interactions.
Pharmaceuticals
- This compound shows promise as a pharmaceutical agent due to its antimicrobial, anti-inflammatory, and anticancer properties. Its structural attributes may allow it to interact effectively with biological macromolecules, leading to therapeutic effects. Some derivatives have demonstrated efficacy against pathogens and cancer cell lines by inhibiting specific enzymes or pathways involved in disease progression.
- Interaction studies, including molecular docking simulations and surface plasmon resonance, are performed to understand the binding affinity of this compound to target proteins or enzymes. These studies are crucial for optimizing the compound's efficacy and specificity in therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with thiazole precursors under specific conditions, such as microwave-assisted synthesis or reflux in organic solvents.
Derivatives
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| {2-[Morpholin(4)-yl]methyl}-1,3-thiazol(4) -ylmethanol | Morpholine + Thiazole | Antimicrobial, Anticancer | Broad-spectrum activity |
| 5-Alkyl/arylidene derivatives | Various alkyl/aryl groups | Variable | Specificity based on substituents |
| 5-Bromo derivatives | Bromine substitution | Antifungal | Enhanced potency against fungi |
Mechanism of Action
The mechanism of action of {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine itself or its substituted derivatives.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.
Uniqueness
What sets {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol apart is its combination of morpholine and thiazole rings. This dual functionality allows for unique chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
The compound {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol is a thiazole derivative notable for its morpholine moiety. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring's unique heterocyclic structure contributes to its reactivity and interaction with biological targets, while the morpholine group enhances solubility and bioavailability.
Chemical Structure and Synthesis
The molecular formula of this compound is C₉H₁₃N₃OS. The synthesis typically involves the reaction of morpholine derivatives with thiazole precursors using methods such as microwave-assisted synthesis or reflux in organic solvents. These methods facilitate the formation of the thiazole ring and the incorporation of the morpholine group, which is crucial for biological activity.
Antimicrobial Properties
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various pathogens by targeting specific enzymes or metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through mechanisms that involve the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to interfere with cell cycle progression and inhibit tumor growth has been documented in several studies.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains.
Study 2: Anti-inflammatory Mechanism
In a preclinical model of inflammation, this compound was administered to evaluate its effects on inflammatory markers. The compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential utility in treating inflammatory disorders.
Study 3: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was particularly effective against breast and colon cancer cells, leading to further investigation into its mechanisms of action.
Interaction Studies
Molecular docking simulations have been employed to study the binding affinity of this compound to various biological targets. These studies suggest strong interactions with enzymes involved in disease pathways, which could be leveraged for drug development.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| {2-[Morpholin(4)-yl]methyl}-1,3-thiazol(4)-ylmethanol | Morpholine + Thiazole | Antimicrobial, Anticancer | Broad-spectrum activity |
| 5-Alkyl/arylidene derivatives | Various alkyl/aryl groups | Variable | Specificity based on substituents |
| 5-Bromo derivatives | Bromine substitution | Antifungal | Enhanced potency against fungi |
The structural uniqueness of {2-[Morpholin(4)-yl]methyl}-1,3-thiazol(4)-ylmethanol allows for diverse biological interactions and potential therapeutic applications.
Q & A
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina to model binding to kinases or GPCRs, leveraging the morpholine ring’s affinity for polar pockets and the thiazole’s π-π stacking potential. Validate with molecular dynamics simulations (100 ns trajectories) .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure real-time binding kinetics with proteins like PI3K (referenced in ’s drug development context).
- Enzyme inhibition assays : Test IC values in kinase inhibition panels (e.g., Eurofins Cerep), using ATP concentrations adjusted for morpholine-thiazole steric effects .
How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?
Q. Advanced Research Focus
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for small, flexible molecules.
- SHELXT/SHELXD : For twinned crystals, employ Patterson methods and twin refinement (TWIN/BASF commands in SHELXL) to deconvolute overlapping reflections .
- Hydrogen bonding analysis : Map interactions between the hydroxymethyl group and solvent molecules (e.g., methanol or DMF) to stabilize the lattice .
What strategies mitigate degradation during storage or experimental use?
Q. Basic Research Focus
- Storage conditions : Store at −20°C under argon in amber vials to prevent oxidation of the hydroxymethyl group.
- Degradation profiling : Use LC-MS (ESI+) to identify degradation products (e.g., morpholine-N-oxide or thiazole ring-opened species) under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- Stabilizers : Add 1% (w/v) ascorbic acid to aqueous solutions to scavenge free radicals .
How can researchers design SAR studies to optimize bioactivity?
Q. Advanced Research Focus
- Core modifications : Replace the morpholine ring with piperazine or thiomorpholine to assess impact on lipophilicity (clogP calculated via ChemAxon).
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) at the thiazole 5-position to enhance metabolic stability, as seen in related trifluoromethylphenyl analogs .
- Activity cliffs : Use Free-Wilson analysis to correlate substituent patterns (e.g., hydroxymethyl vs. carboxylate) with IC values in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
